molecular formula C29H35N3O10 B1259219 Methysergide dimaleate CAS No. 120220-03-3

Methysergide dimaleate

Cat. No. B1259219
CAS RN: 120220-03-3
M. Wt: 585.6 g/mol
InChI Key: FUYUWMZGKBNTIB-VMTAUMJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An ergot derivative that is a congener of LYSERGIC ACID DIETHYLAMIDE. It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle, but has few of the properties of other ergot alkaloids. Methysergide is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome.

Scientific Research Applications

Migraine and Cluster Headache Treatment

Methysergide dimaleate has been recognized as an effective treatment for migraine and cluster headaches. It was first introduced as a preventive drug for migraine based on the potential involvement of serotonin in migraine attacks. Methysergide's clinical effect in this context is often excellent, although its use declined due to associated risks. The International Headache Society's survey indicated that 71.3% of respondents had prescribed methysergide, primarily for refractory cases of cluster headache more than migraine, highlighting its importance as a unique treatment option in specific patient populations (MacGregor & Evers, 2017); (Koehler & Tfelt-Hansen, 2008); (Rizzoli, 2014).

Serotonin Antagonist Properties

Methysergide's role as a serotonin antagonist has been a focal point of research, particularly in the context of migraine and headache treatment. Its ability to inhibit serotonin has led to its use in experimental studies exploring the neurotransmitter's role in various conditions (Raskin, 2003).

Effects on Blood Flow and Wound Healing

Research has demonstrated that methysergide can affect blood flow and wound healing. It was found to reduce blood flow in both normal and scalded skin, which could have implications for its use in treating certain types of injuries or conditions affecting skin blood flow (Zhang et al., 2000).

Behavioral Effects in Animal Studies

In animal studies, methysergide has been shown to impact behavior. For instance, it improved the ability of rats with a deficit of corticosteroid hormones to acquire and reproduce an active avoidance reflex, indicating its potential influence on learning and behavior in conditions of hormonal imbalance (Sapronov & Fedotova, 2001).

Role in Migraine Prophylaxis and Brain Activity

Methysergide is considered instrumental in the field of migraine prophylaxis. Its development not only advanced understanding of migraine prevention but also contributed to a shift in the perception of migraine from a psychological issue to a legitimate medical condition. Furthermore, its influence on cortical spreading depression, a phenomenon implicated in migraine, underscores its significance in the prophylactic treatment of migraine (Ayata et al., 2006).

properties

CAS RN

120220-03-3

Product Name

Methysergide dimaleate

Molecular Formula

C29H35N3O10

Molecular Weight

585.6 g/mol

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C21H27N3O2.2C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;2*5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t14-,15+,19-;;/m1../s1

InChI Key

FUYUWMZGKBNTIB-VMTAUMJGSA-N

Isomeric SMILES

CC[C@H](NC(=O)[C@@H]1C=C2C3=C4C(=CC=C3)N(C=C4C[C@H]2N(C1)C)C)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

synonyms

Désernil Sandoz
Désernil-Sandoz
Deseril
Desril
Dimaleate, Methysergide
Dimethylergometrin
Maleate, Methysergide
Methylmethylergonovine
Methysergide
Methysergide Dimaleate
Methysergide Maleate
Sansert
UML 491
UML-491
UML491

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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